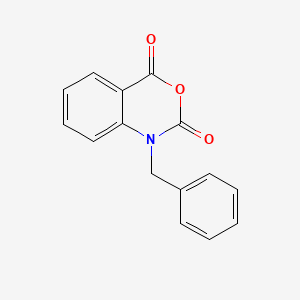

N-Benzylisatoic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzylisatoic anhydride is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-Benzylisatoic anhydride serves as a versatile intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Anti-Inflammatory Activity

A recent study synthesized phenylbenzohydrazides from isatoic anhydride, demonstrating notable anti-inflammatory properties. The compounds were tested in vivo and in vitro, showing significant inhibition of cell migration and cytokine production, particularly with the compound INL-11, which outperformed traditional anti-inflammatory drugs like dexamethasone . This indicates the potential of this compound-derived compounds in developing new anti-inflammatory therapies.

Synthesis of Heterocyclic Compounds

This compound is utilized as a building block for synthesizing nitrogen-substituted heterocycles, which are crucial in drug discovery.

Table 1: Heterocyclic Compounds Derived from this compound

| Compound Type | Example Compounds | Synthesis Methodology |

|---|---|---|

| 4-Hydroxyquinolinone Esters | Various derivatives | Alkylation reactions involving this compound |

| Quinazolinones | 1-Acetylenic quinazolinones | Cyclization reactions with nucleophiles |

| Benzodiazepinediones | Specific derivatives | Condensation reactions with isatoic anhydride derivatives |

The synthesis methodologies often involve the use of strong bases and nucleophiles to achieve high yields of desired products .

Antibacterial Activity

Research has also focused on the antibacterial properties of compounds derived from this compound. For instance, a study synthesized N-benzyl-2-aminobenzoic acid via hydrolysis of this compound. However, it was found to exhibit no significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 2: Antibacterial Screening Results

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| N-benzyl-2-aminobenzoic acid | No | No |

This indicates that while the compound may not possess direct antibacterial properties, it can serve as a precursor for further modifications to enhance biological activity.

Materials Science Applications

In materials science, this compound is explored for its potential use in polymer chemistry and as a coupling agent in various formulations.

Case Study: Coupling Agents

The compound has been evaluated for its effectiveness as a coupling agent in dye formulations and other chemical processes where enhanced adhesion or functionalization is required. Its reactivity allows for the introduction of functional groups that can improve material properties .

Análisis De Reacciones Químicas

Nucleophilic Substitution with Benzyl Halides

N-Benzylisatoic anhydride is synthesized via N-benzylation of isatoic anhydride using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base.

Mechanism :

-

The reaction proceeds through SN2 nucleophilic substitution , where the benzyl halide’s electrophilic carbon is attacked by the nitrogen lone pair of isatoic anhydride .

-

Potassium carbonate or diisopropylamine (DIPA) acts as a base to deprotonate the NH group, enhancing nucleophilicity .

Optimized Conditions :

| Reactant | Base/Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Isatoic anhydride + 4-chlorobenzyl chloride | DIPA + TBAB | DMA | 30°C | 88% | |

| Isatoic anhydride + benzyl bromide | K₂CO₃ | DMSO | RT | 65% |

Challenges :

-

Competing byproducts arise from ring-opening or rearrangement under harsh conditions (e.g., silica gel chromatography destabilizes the anhydride ring) .

Hydrolysis to 2-(N-Benzyl)Aminobenzoic Acid

The anhydride ring undergoes hydrolysis in aqueous or acidic conditions to yield 2-(N-benzyl)aminobenzoic acid , a precursor for pharmaceuticals .

Reaction Pathway :

-

Nucleophilic water attacks the electrophilic carbonyl carbon.

-

Ring opening releases CO₂, forming the carboxylic acid derivative .

Data :

| Condition | Product | Yield | Melting Point | Source |

|---|---|---|---|---|

| H₂O, RT | 2-(N-Benzyl)aminobenzoic acid | 65% | 160–162°C |

Epoxidation and Peracid Reactions

This compound reacts with peracids (e.g., mCPBA) to form 1,3-benzoxazine-2,4-dione derivatives , which are valuable in heterocyclic chemistry .

Mechanism :

-

Peracid oxygen attacks the C3 carbonyl, forming a Criegee intermediate.

-

Rearrangement yields isomeric benzoxazine-diones (Figure 1) .

Experimental Results :

| Oxidizing Agent | Catalyst | Product | Yield |

|---|---|---|---|

| mCPBA | H₂SO₄ | 1-(4-Chlorobenzyl)-1,3-benzoxazine-2,4-dione | 95% |

Castagnoli–Cushman Reaction (CCR)

This compound reacts with imines in the CCR to form tetrahydroisoquinoline derivatives , leveraging its electrophilic carbonyl groups .

Key Steps :

Outcome :

Propiedades

IUPAC Name |

1-benzyl-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZVRHSHRYPDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957121 |

Source

|

| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35710-05-5 |

Source

|

| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35710-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.